molecular formula C14H12F3NO4 B3096845 Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate CAS No. 128970-29-6

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate

Cat. No. B3096845
CAS RN: 128970-29-6
M. Wt: 315.24 g/mol
InChI Key: FWZVGAVQBUZNOJ-UHFFFAOYSA-N
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Description

“Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate” is a synthetic organic compound . It has a molecular formula of C14H12F3NO4 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the search results, it’s worth noting that compounds with similar structures may undergo various chemical reactions. For example, protodeboronation of alkyl boronic esters has been reported .

Scientific Research Applications

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate has been used in a variety of scientific research applications, including the synthesis of peptides and the study of enzyme-catalyzed reactions. In peptide synthesis, this compound has been used as a linker molecule to connect two amino acids together. Additionally, this compound has been used as a model compound to study the mechanism of enzyme-catalyzed reactions, such as the hydrolysis of peptide bonds.

Mechanism of Action

Advantages and Limitations for Lab Experiments

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate has several advantages for use in laboratory experiments. First, it is a small molecule and is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. Finally, it can be used as a substrate for enzymes, making it useful for studying enzyme-catalyzed reactions.
The primary limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very reactive, making it difficult to use in reactions that require a high degree of reactivity.

Future Directions

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate has potential applications in a variety of fields, including drug discovery and development, peptide synthesis, and enzyme-catalyzed reactions. Additionally, this compound could be used as a model compound to study the mechanism of enzyme-catalyzed reactions. Finally, this compound could be used in the development of new methods for the synthesis of peptides and other compounds.

properties

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)but-3-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO4/c1-3-13(11(19)21-2,14(15,16)17)18-12(20)22-9-10-7-5-4-6-8-10/h1,4-8H,9H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZVGAVQBUZNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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